molecular formula C11H14N2OS B403549 2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL

2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL

Cat. No.: B403549
M. Wt: 222.31g/mol
InChI Key: SDQJUCRPCMJJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL typically involves the reaction of 2-mercaptoethanol with 2-ethylthio-1H-benzimidazole under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Esters or ethers of this compound.

Mechanism of Action

The mechanism of action of 2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing it to interact with DNA and proteins . This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-ethylthio-1H-benzimidazole: Shares the benzimidazole core but lacks the ethanol group.

    2-mercaptoethanol: Contains the ethanol group but lacks the benzimidazole ring.

Uniqueness

2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL is unique due to the presence of both the benzimidazole ring and the ethylsulfanyl group, which contribute to its diverse chemical reactivity and biological activities .

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31g/mol

IUPAC Name

2-(2-ethylsulfanylbenzimidazol-1-yl)ethanol

InChI

InChI=1S/C11H14N2OS/c1-2-15-11-12-9-5-3-4-6-10(9)13(11)7-8-14/h3-6,14H,2,7-8H2,1H3

InChI Key

SDQJUCRPCMJJCY-UHFFFAOYSA-N

SMILES

CCSC1=NC2=CC=CC=C2N1CCO

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1CCO

Origin of Product

United States

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